molecular formula C8H16N2 B3067709 (2r,2'r)-2,2'-Bipyrrolidine CAS No. 137037-20-8

(2r,2'r)-2,2'-Bipyrrolidine

Cat. No.: B3067709
CAS No.: 137037-20-8
M. Wt: 140.23 g/mol
InChI Key: NQHVTVSAFRAXPA-HTQZYQBOSA-N
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Description

(2r,2’r)-2,2’-Bipyrrolidine is a chiral organic compound with significant importance in various fields of chemistry and industry. It is characterized by its two pyrrolidine rings connected at the 2-position, making it a valuable building block in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,2’r)-2,2’-Bipyrrolidine typically involves the use of enantiomerically pure precursors. One common method is the catalytic asymmetric hydrogenation of 2,2’-bipyrrole, which can be achieved using chiral catalysts under specific conditions. Another approach involves the resolution of racemic mixtures using chiral resolving agents or chromatographic techniques .

Industrial Production Methods

On an industrial scale, the production of (2r,2’r)-2,2’-Bipyrrolidine often employs large-scale asymmetric synthesis techniques. These methods include the use of chiral catalysts and high-pressure hydrogenation reactors to ensure high yield and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(2r,2’r)-2,2’-Bipyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include N-oxides, hydrogenated bipyrrolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2r,2’r)-2,2’-Bipyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Its derivatives are investigated for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2r,2’r)-2,2’-Bipyrrolidine involves its interaction with specific molecular targets. As a chiral ligand, it can coordinate with metal centers in catalysts, influencing the stereochemistry of the resulting products. In biological systems, it can interact with enzymes and receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2r,2’r)-2,2’-Bipyrrolidine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial for the production of enantiomerically pure compounds .

Properties

IUPAC Name

(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHVTVSAFRAXPA-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)[C@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137037-20-8
Record name (R,R)-2,2'-Bipyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2r,2'r)-2,2'-Bipyrrolidine
Reactant of Route 2
(2r,2'r)-2,2'-Bipyrrolidine
Reactant of Route 3
(2r,2'r)-2,2'-Bipyrrolidine
Reactant of Route 4
(2r,2'r)-2,2'-Bipyrrolidine
Reactant of Route 5
(2r,2'r)-2,2'-Bipyrrolidine
Reactant of Route 6
(2r,2'r)-2,2'-Bipyrrolidine

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